molecular formula C15H20N2O4 B2443504 4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 940519-83-5

4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B2443504
CAS No.: 940519-83-5
M. Wt: 292.335
InChI Key: CENLXXMXHJRJKK-UHFFFAOYSA-N
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Description

4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reaction type and conditions used.

Scientific Research Applications

4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific sec-butyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[3-(butan-2-ylcarbamoyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-10(2)16-15(21)11-5-4-6-12(9-11)17-13(18)7-8-14(19)20/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLXXMXHJRJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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